Dhfr-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

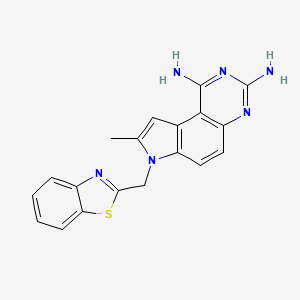

Molecular Formula |

C19H16N6S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

7-(1,3-benzothiazol-2-ylmethyl)-8-methylpyrrolo[3,2-f]quinazoline-1,3-diamine |

InChI |

InChI=1S/C19H16N6S/c1-10-8-11-14(7-6-13-17(11)18(20)24-19(21)23-13)25(10)9-16-22-12-4-2-3-5-15(12)26-16/h2-8H,9H2,1H3,(H4,20,21,23,24) |

InChI Key |

KSLMGDVFSKLWOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1CC3=NC4=CC=CC=C4S3)C=CC5=C2C(=NC(=N5)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Dhfr-IN-9: A Potent Dihydrofolate Reductase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-9, also identified as compound 8a in the primary literature, is a novel dihydrofolate reductase (DHFR) inhibitor belonging to the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivative class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a molecule that has demonstrated significant potential in both antibacterial and anticancer applications. Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for cell proliferation and growth. Consequently, DHFR has been a well-established therapeutic target for various diseases, including cancer and infectious diseases. This document aims to provide a detailed resource for researchers and drug development professionals interested in the further exploration and development of this promising inhibitor.

Quantitative Biological Data

The biological activity of this compound (compound 8a) and its analogs has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds

| Compound | Target Organism | IC50 (μg/mL) |

| This compound (8a) | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Not explicitly stated in abstracts, but a related compound (6r) showed therapeutic effects. This compound itself is noted to inhibit MRSA ATCC 43300 with an IC50 of 0.25 μg/mL. |

| Compound 6r | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Exhibited therapeutic effects in mouse models. |

Table 2: In Vivo Efficacy of this compound in a Murine Breast Cancer Model

| Compound | Animal Model | Dosage and Administration | Outcome |

| This compound (8a) | Murine model of breast cancer | Not explicitly detailed in abstracts, but noted to have strong efficacy. | Showed stronger efficacy than taxol. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound (compound 8a) and the key biological assays, based on the information from the foundational research publication.

Synthesis of this compound (Compound 8a)

The synthesis of the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold, from which this compound is derived, is a multi-step process. The final step involves the methyl modification of a precursor to yield compound 8a. While the exact, detailed step-by-step protocol for the synthesis of this compound is proprietary to the original research publication, a generalized synthetic scheme can be inferred from the description of the chemical class. The synthesis likely involves the construction of the core pyrrolo[3,2-f]quinazoline ring system followed by functional group manipulations to introduce the diamino and methyl substituents.

A representative synthetic workflow is depicted in the diagram below.

In Vitro DHFR Inhibition Assay

The enzymatic activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Reagents and Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

This compound (test compound)

-

Methotrexate (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in the wells of a 96-well plate.

-

Add varying concentrations of this compound or methotrexate to the wells.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over a set period at a constant temperature.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Reagents and Materials:

-

Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300

-

Mueller-Hinton broth (MHB)

-

This compound (test compound)

-

Vancomycin (positive control)

-

96-well microplate

-

Incubator

-

-

Procedure:

-

Prepare a serial dilution of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized suspension of MRSA.

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

In Vivo Murine Breast Cancer Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

-

Animals and Tumor Implantation:

-

Female athymic nude mice

-

Human breast cancer cell line (e.g., MCF-7)

-

Matrigel

-

Prepare a suspension of breast cancer cells in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomly divide the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a specified dose and schedule.

-

Administer a vehicle control to the control group.

-

Administer a positive control (e.g., taxol) to another group.

-

Monitor tumor size and body weight regularly.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the dihydrofolate reductase enzyme. This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of nucleic acids and amino acids.

The logical relationship of the experimental workflow for the discovery and evaluation of this compound is illustrated below.

Conclusion

This compound is a potent dihydrofolate reductase inhibitor with a novel 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold. It has demonstrated promising activity against clinically relevant bacteria, such as MRSA, and significant antitumor efficacy in a preclinical model of breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the optimization of this scaffold and comprehensive preclinical evaluation is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

In-Depth Technical Guide to Dhfr-IN-9: A Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-9 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, this small molecule disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication and cell proliferation. This inhibitory action underlies its observed efficacy against both bacterial pathogens and cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative activity, and the general experimental protocols relevant to its study.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon carriers in various biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[3] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF pools, resulting in the cessation of DNA synthesis and cell death.[3][4] This makes DHFR an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[2][5]

This compound: A Novel DHFR Inhibitor

This compound, also identified as compound 8A, is a small molecule inhibitor of dihydrofolate reductase.[6] Its primary molecular target is DHFR, and by inhibiting this enzyme, it disrupts the biosynthesis of purines and thymidylate, thereby affecting cell proliferation and growth.[6]

Mechanism of Action

The mechanism of action of this compound is consistent with that of other DHFR inhibitors. It is presumed to bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides necessary for DNA replication.[7] The resulting depletion of nucleotides leads to cell cycle arrest and ultimately, cell death, particularly in rapidly dividing cells.[4][7]

Quantitative Data

The available quantitative data for this compound primarily focuses on its antimicrobial and anticancer activities.

| Parameter | Value | Organism/Cell Line | Reference |

| IC50 | 0.25 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | [6] |

| In Vivo Efficacy | 2.5 mg/kg, 5 mg/kg (i.p.) | Mouse model of systemic and thigh infection caused by MRSA | [6] |

| In Vivo Efficacy | 2.5 mg/kg (i.p.; once every 3 days) | Mouse model of breast cancer (stronger activity than paclitaxel) | [6] |

Signaling Pathways

Inhibition of DHFR by compounds like this compound has significant downstream effects on cellular signaling pathways that are dependent on nucleotide availability and cell cycle progression. While specific studies on the signaling impact of this compound are not yet published, the general consequences of DHFR inhibition are understood to affect pathways controlling cell cycle checkpoints and apoptosis.

Experimental Protocols

While the specific experimental protocols used for the characterization of this compound have not been detailed in publicly available literature, standard assays for evaluating DHFR inhibitors are well-established.

DHFR Enzymatic Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay typically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Purified recombinant DHFR enzyme

-

DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the DHFR enzyme and the test compound dilutions.

-

Add NADPH to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. WO2018161000A1 - Dhfr tunable protein regulation - Google Patents [patents.google.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Dhfr-IN-9: A Technical Guide on a Novel Dihydrofolate Reductase Inhibitor

Abstract

Dhfr-IN-9 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, this compound disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to the inhibition of cellular proliferation. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of this compound, with a particular focus on its potential as a therapeutic agent against Pneumocystis jirovecii, a pathogenic fungus responsible for Pneumocystis pneumonia (PCP) in immunocompromised individuals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and several amino acids, including serine and methionine.[1] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[2] The critical role of DHFR in cell proliferation has made it an attractive target for the development of antimicrobial and anticancer drugs.[1]

Pneumocystis jirovecii is an opportunistic fungal pathogen that cannot synthesize folate de novo and relies on the salvage pathway, making its DHFR a prime target for therapeutic intervention. The development of selective inhibitors that preferentially target microbial DHFR over the human ortholog is a key strategy to minimize host toxicity.[3]

Biological Activity and Selectivity of this compound

While specific quantitative data for this compound is not yet publicly available, this section provides a template for presenting such data based on typical characterizations of DHFR inhibitors.

In Vitro Enzyme Inhibition

The inhibitory potency of this compound against P. jirovecii DHFR (pjDHFR) and human DHFR (hDHFR) is determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify its efficacy.

| Enzyme Source | IC50 (nM) | Ki (nM) | Selectivity Index (hDHFR IC50 / pjDHFR IC50) |

| Pneumocystis jirovecii DHFR | Data not available | Data not available | Data not available |

| Human DHFR | Data not available | Data not available |

Table 1: In Vitro Inhibitory Activity of this compound against P. jirovecii and Human DHFR. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

In Vitro Anti-Pneumocystis Activity

The efficacy of this compound against P. jirovecii is evaluated using in vitro culture systems, although the axenic culture of this organism remains challenging.[4]

| Assay Type | EC50 (µM) |

| P. jirovecii in vitro culture | Data not available |

Table 2: In Vitro Activity of this compound against P. jirovecii. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

Mechanism of Action

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This inhibition disrupts the folate metabolic pathway, as illustrated in the following signaling pathway diagram.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the biological activity of DHFR inhibitors like this compound.

DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[5]

Materials:

-

Recombinant P. jirovecii DHFR and human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

Test compound (this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH in each well of the 96-well plate.

-

Add varying concentrations of the test compound (this compound) to the wells. Include a DMSO control (vehicle) and a control without enzyme (background).

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes in kinetic mode.[6]

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cultivation and Susceptibility Testing of Pneumocystis jirovecii

The in vitro cultivation of P. jirovecii is notoriously difficult, which poses a significant challenge for drug susceptibility testing. However, co-culture systems with feeder cells or more recent axenic culture methods can be employed.[3][4]

Materials:

-

P. jirovecii isolates from clinical samples (e.g., bronchoalveolar lavage fluid)

-

Feeder cell line (e.g., A549 lung epithelial cells) or specialized axenic culture medium

-

Culture medium (e.g., DMEM supplemented with serum and specific nutrients)

-

Test compound (this compound)

-

Quantitative PCR (qPCR) reagents for P. jirovecii DNA quantification

Procedure:

-

Establish the feeder cell monolayer or prepare the axenic culture medium in multi-well plates.

-

Inoculate the cultures with P. jirovecii organisms.

-

Add serial dilutions of this compound to the cultures.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for several days to weeks, as P. jirovecii has a slow growth rate.[4]

-

At the end of the incubation period, harvest the cultures and extract total DNA.

-

Quantify the amount of P. jirovecii DNA using a specific qPCR assay targeting a conserved gene (e.g., mitochondrial large subunit rRNA).

-

Determine the EC50 value by plotting the reduction in P. jirovecii DNA levels against the drug concentration.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value | Species |

| Bioavailability (%) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Half-life (t1/2, h) | Data not available | Data not available |

| Clearance (mL/min/kg) | Data not available | Data not available |

| Volume of distribution (L/kg) | Data not available | Data not available |

Table 3: Pharmacokinetic Profile of this compound. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

In Vivo Efficacy

The in vivo efficacy of this compound is typically evaluated in animal models of Pneumocystis pneumonia, such as immunosuppressed rats or mice.

| Animal Model | Dose Regimen | Route of Administration | Reduction in Fungal Burden (%) |

| Immunosuppressed Rat | Data not available | Data not available | Data not available |

| Immunosuppressed Mouse | Data not available | Data not available | Data not available |

Table 4: In Vivo Efficacy of this compound in Animal Models of Pneumocystis Pneumonia. Data for this specific inhibitor is not yet available in the public domain. The table serves as a template for future data presentation.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics against Pneumocystis jirovecii. Its mechanism of action, targeting the essential DHFR enzyme, is well-established for antimicrobial therapy. Further studies are required to fully elucidate its quantitative biological activity, selectivity, pharmacokinetic profile, and in vivo efficacy. The experimental protocols and data presentation formats outlined in this guide provide a framework for the continued investigation and development of this compound and other novel DHFR inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-depth Technical Guide: In Vitro Studies of Dihydrofolate Reductase (DHFR) Inhibitors

A comprehensive search for the specific compound "Dhfr-IN-9" did not yield any publicly available scientific literature, experimental data, or protocols. It is possible that "this compound" is a very recent discovery, an internal compound identifier not yet in the public domain, or a misnomer. Therefore, this guide will provide a detailed overview of the typical in vitro evaluation of Dihydrofolate Reductase (DHFR) inhibitors, using methodologies and data presentation formats commonly found in peer-reviewed research. This will serve as a template for the analysis of a specific inhibitor like this compound once data becomes available.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][3] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cell proliferation.[2][4] Consequently, the inhibition of DHFR disrupts DNA replication and leads to cell death, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2][3][5] Methotrexate, a well-known DHFR inhibitor, is widely used in cancer chemotherapy.[3][5]

Quantitative Data on DHFR Inhibitors

The in vitro activity of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table presents example data for known DHFR inhibitors against human DHFR (hDHFR).

| Compound | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Methotrexate | 7.2 | 0.08 | Recombinant hDHFR, Spectrophotometric assay | [6] |

| Trimethoprim | 480 | 147 | Recombinant S. pneumoniae DHFR | [6] |

| Pyrimethamine | - | - | - | [7] |

| Compound X | 460 | - | Recombinant hDHFR, Spectrophotometric assay | [4] |

| Compound Y | 590 | - | Recombinant hDHFR, Spectrophotometric assay | [4] |

Experimental Protocols

Recombinant Human DHFR Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH

-

Dihydrofolate (DHF)

-

Test inhibitor (e.g., this compound)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor and the positive control in DHFR Assay Buffer.

-

In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

Recombinant hDHFR enzyme

-

NADPH solution

-

Test inhibitor or control

-

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the DHF substrate to each well.

-

Immediately measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.

-

The rate of decrease in absorbance is proportional to DHFR activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the DHFR inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test inhibitor (e.g., this compound)

-

Positive control inhibitor (e.g., Methotrexate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor and positive control for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

DHFR Inhibition and Downstream Effects

The inhibition of DHFR has significant downstream consequences on cellular metabolism and proliferation. The following diagram illustrates the central role of DHFR and the effects of its inhibition.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Dhfr-IN-9: A Technical Guide to a Novel Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-9 (also reported as compound 8a) is a potent dihydrofolate reductase (DHFR) inhibitor with demonstrated efficacy against both bacterial and cancer targets.[1] As a key enzyme in the folate metabolic pathway, DHFR is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a critical target for therapeutic intervention in various diseases.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Introduction to Dihydrofolate Reductase (DHFR) and Folate Metabolism

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][2][3] By inhibiting DHFR, the cellular pool of THF is depleted, leading to the disruption of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis. This central role in cellular proliferation has established DHFR as a key target for antimicrobial and anticancer therapies.

This compound: A Novel DHFR Inhibitor

This compound is a novel, potent inhibitor of DHFR.[1] It has been shown to exhibit significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrates potent anticancer activity in preclinical models.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of dihydrofolate reductase. By binding to the active site of the DHFR enzyme, it blocks the conversion of DHF to THF. This interruption of the folate pathway deprives rapidly dividing cells, such as bacteria and cancer cells, of the necessary precursors for nucleotide synthesis, thereby inhibiting their proliferation and growth.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Target/Model | Parameter | Value | Reference |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | IC50 | 0.25 µg/mL | [2] |

| Mouse model of MRSA systemic infection | Efficacy | 2.5 mg/kg, ip | [2] |

| Mouse model of MRSA thigh infection | Efficacy | 5 mg/kg, ip | [2] |

| Mouse model of breast cancer | Efficacy | 2.5 mg/kg, ip | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

DHFR Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DHFR.

-

Reagents and Materials:

-

Purified recombinant human or bacterial DHFR enzyme

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (or other test inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADPH, and the DHFR enzyme.

-

Add serial dilutions of this compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, DHF.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (General Protocol)

This protocol outlines a general method to assess the cytotoxic effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and solvent control).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

In Vivo Efficacy Study (General Workflow)

This workflow describes the general steps for evaluating the in vivo efficacy of this compound in a mouse model of cancer.

-

Animal Model:

-

Select an appropriate mouse strain (e.g., BALB/c nude mice for xenograft models).

-

Implant tumor cells (e.g., human breast cancer cells) subcutaneously.

-

Allow tumors to grow to a palpable size.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

The control group should receive the vehicle used to dissolve the compound.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups.

-

Statistically analyze the differences in tumor volume and body weight.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

Caption: Experimental workflow for a typical DHFR inhibition assay.

Caption: Experimental workflow for a cell viability assay.

Conclusion

This compound is a promising dihydrofolate reductase inhibitor with potent antibacterial and anticancer activities demonstrated in preclinical models.[1][2] Its clear mechanism of action, targeting a well-validated enzyme in the folate metabolic pathway, makes it an attractive candidate for further drug development. The provided data and experimental protocols offer a foundational guide for researchers and scientists interested in exploring the therapeutic potential of this compound and other novel DHFR inhibitors. Further investigation into its broader pharmacological profile, including selectivity and potential off-target effects, will be crucial for its continued development.

References

An In-depth Technical Guide on Dihydrofolate Reductase (DHFR) Inhibition for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, primarily responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA replication and cell proliferation.[1][2][3] The pivotal role of DHFR in these processes makes it a well-established and attractive target for cancer chemotherapy.[1][2][4] Inhibition of DHFR leads to the depletion of intracellular THF pools, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This guide provides a comprehensive overview of the principles and methodologies for studying DHFR inhibitors in the context of cancer cell lines.

The DHFR Signaling Pathway and its Role in Cancer

The DHFR pathway is central to folate metabolism. DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[4][5] THF is then converted into various one-carbon donors, such as N⁵,N¹⁰-methylenetetrahydrofolate, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase (TS).[5] This reaction is a rate-limiting step in DNA synthesis. By inhibiting DHFR, the entire downstream pathway is disrupted, leading to a "thymineless death" in cancer cells.

Figure 1: Simplified signaling pathway of DHFR and its inhibition leading to cellular effects in cancer.

Quantitative Analysis of DHFR Inhibitors in Cancer Cell Lines

The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The following table summarizes representative data for the well-known DHFR inhibitor, Methotrexate (MTX).

| Cancer Cell Line | Tissue of Origin | IC50 of Methotrexate (nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 6.05 ± 0.81 | [6] |

| AGS | Stomach Adenocarcinoma | >1,000 | [6] |

| A549 | Lung Carcinoma | >1,000 | [6] |

| NCI-H23 | Lung Adenocarcinoma | >1,000 | [6] |

| HCT-116 | Colon Carcinoma | >1,000 | [6] |

| Saos-2 | Osteosarcoma | >1,000 | [6] |

Note: The high IC50 values in several cell lines indicate intrinsic or acquired resistance to methotrexate.[6]

Experimental Protocols for Studying DHFR Inhibitors

A systematic approach is essential for evaluating the efficacy and mechanism of action of novel DHFR inhibitors.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a DHFR inhibitor on cancer cell proliferation.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the DHFR inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

DHFR Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on DHFR enzyme activity.

Protocol: Colorimetric DHFR Inhibitor Screening

-

Reagent Preparation: Prepare DHFR assay buffer, DHFR substrate (dihydrofolate), NADPH, and the test inhibitor solution.[7]

-

Reaction Mixture: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.[7] Incubate for 10-15 minutes at room temperature.[7]

-

Initiate Reaction: Add NADPH and the DHFR substrate to initiate the enzymatic reaction.[7]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[7]

-

Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Figure 2: General experimental workflow for the evaluation of a DHFR inhibitor in cancer cell lines.

Cell Cycle Analysis

DHFR inhibition is expected to cause cell cycle arrest, typically at the G1/S transition, due to the lack of nucleotides for DNA synthesis.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the DHFR inhibitor at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Down-regulation of DHFR has been shown to induce G1 phase arrest.[8]

Apoptosis Assays

Induction of apoptosis is a key outcome of effective anticancer agents.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with the DHFR inhibitor as described for cell cycle analysis.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The study of DHFR inhibitors in cancer cell lines requires a multi-faceted approach, combining cellular assays to determine potency with biochemical and molecular techniques to elucidate the mechanism of action. A thorough understanding of the experimental protocols and the underlying biological pathways is critical for the successful development of novel and effective DHFR-targeting anticancer drugs. The methodologies and data presented in this guide provide a solid foundation for researchers embarking on the evaluation of new chemical entities in this important area of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to a Novel Class of Anti-MRSA Dihydrofolate Reductase Inhibitors: The Ionized Non-Classical Antifolates (INCAs)

Disclaimer: Initial searches for a specific compound designated "Dhfr-IN-9" did not yield any identifiable information in the public domain. This technical guide will instead focus on a promising and well-documented class of novel anti-MRSA agents that target Dihydrofolate Reductase (DHFR): the Ionized Non-Classical Antifolates (INCAs). This guide is intended for researchers, scientists, and drug development professionals.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, with over 80,000 invasive infections and 11,000 deaths annually in the United States alone.[1] The combination of trimethoprim (TMP) and sulfamethoxazole (SMX) has been a frontline treatment for community-acquired MRSA. However, the emergence of TMP resistance, often through mutations in the dihydrofolate reductase (DHFR) enzyme, has diminished its efficacy.[1][2] This has spurred the development of new DHFR inhibitors capable of overcoming these resistance mechanisms.

The Rise of Ionized Non-Classical Antifolates (INCAs)

A novel class of DHFR inhibitors, termed ionized non-classical antifolates (INCAs), has been developed through a structure-based design approach.[1] These compounds are engineered to exhibit potent and broad-spectrum activity against various DHFR isoforms, including those that confer resistance to trimethoprim, while maintaining selectivity over human DHFR.[1]

Quantitative Analysis of Inhibitory Activity

The INCAs have demonstrated low nanomolar enzymatic activity and potent cellular activity against clinically relevant trimethoprim-resistant MRSA isolates.[1] The inhibitory activity of these compounds is significantly better than that of trimethoprim and another DHFR inhibitor, iclaprim, against resistant DfrG and DfrK enzymes.

| Compound | Target Enzyme | Ki (nM) | Fold Change vs. DfrB |

| Trimethoprim | DfrB (Wild-type) | - | - |

| DfrG | 31,000 | >11,400 | |

| DfrK | - | - | |

| Iclaprim | DfrB (Wild-type) | - | - |

| DfrG | 1,350 | 774 | |

| DfrK | - | - | |

| INCA Compounds | DfrG & DfrK | Low nanomolar | - |

Table 1: Comparative inhibitory activities (Ki) of DHFR inhibitors against wild-type and resistant enzymes. Data for INCA compounds is qualitative as presented in the source.[1]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth.[4][5] By inhibiting DHFR, INCAs disrupt these essential cellular processes, leading to bacterial cell death.

Experimental Protocols

The development and evaluation of INCAs involve several key experimental procedures:

1. Enzyme Inhibition Assay (Determination of Ki):

-

Objective: To determine the inhibitory constant (Ki) of the INCA compounds against purified DHFR enzymes (wild-type and resistant isoforms).

-

Methodology:

-

Recombinant DHFR enzymes (e.g., DfrB, DfrG, DfrK) are expressed and purified.

-

Enzyme activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

The assay is performed in a reaction mixture containing buffer, NADPH, the substrate dihydrofolate (DHF), and varying concentrations of the inhibitor (INCA).

-

Initial reaction rates are measured and plotted against the inhibitor concentration.

-

The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

2. Antimicrobial Susceptibility Testing (Determination of MIC):

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the INCA compounds against various MRSA strains.

-

Methodology (Broth Microdilution):

-

A standardized inoculum of the MRSA strain is prepared.

-

Serial twofold dilutions of the INCA compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

The bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Structure-Based Drug Design Workflow

The design of the INCA compounds utilized a structure-based approach to optimize their binding to the conserved active sites of both endogenous and trimethoprim-resistant DHFR enzymes.[1]

Conclusion

The ionized non-classical antifolates (INCAs) represent a significant advancement in the pursuit of novel therapeutics against MRSA. Their potent activity against trimethoprim-resistant DHFR enzymes, coupled with a rational, structure-based design, underscores the potential of this class of compounds to address the growing challenge of antimicrobial resistance. Further preclinical and clinical development of INCAs is warranted to fully assess their therapeutic potential.

References

- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structures of Wild-type and Mutant Methicillin-resistant Staphylococcus aureus Dihydrofolate Reductase Reveal an Alternative Conformation of NADPH that may be Linked to Trimethoprim Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Potential Antibiotics against Staphylococcus Using Structure-Based Drug Screening Targeting Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Dhfr-IN-9: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-9, also identified as compound 8a, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[2][3] Inhibition of DHFR disrupts these processes, leading to cell death, which makes it a key target for antimicrobial and anticancer therapies. This compound has demonstrated significant inhibitory activity against both bacterial and mammalian DHFR, with promising therapeutic effects in preclinical models of methicillin-resistant Staphylococcus aureus (MRSA) infection and breast cancer.[1][2][3]

These application notes provide detailed protocols for the use of this compound in a laboratory setting, including biochemical and cellular assays to characterize its activity.

Mechanism of Action

This compound acts as a competitive inhibitor of dihydrofolate reductase. By binding to the active site of the enzyme, it blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate pathway. The depletion of THF pools inhibits the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA replication and cell division.

Caption: Signaling pathway of DHFR inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound (compound 8a).

Table 1: In Vitro Antibacterial and Anticancer Activity of this compound

| Target Organism/Cell Line | Assay Type | Parameter | Value |

| Staphylococcus aureus (MRSA) ATCC 43300 | Broth Microdilution | MIC | 1 µg/mL |

| Human Breast Cancer Cell Line (MCF-7) | Cytotoxicity Assay | IC50 | 0.28 µM[4] |

| Escherichia coli DHFR | Enzyme Inhibition Assay | IC50 | 3.98 µM[5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Route of Administration | Outcome |

| Mouse | Systemic MRSA Infection | 2.5 mg/kg & 5 mg/kg | Intraperitoneal (i.p.) | Therapeutic effect observed |

| Mouse | MRSA Thigh Infection | 2.5 mg/kg & 5 mg/kg | Intraperitoneal (i.p.) | Therapeutic effect observed |

| Mouse | Breast Cancer Xenograft | 2.5 mg/kg (once every 3 days) | Intraperitoneal (i.p.) | Stronger anticancer activity than paclitaxel |

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a standard method to determine the inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant DHFR (human or bacterial)

-

This compound (dissolved in DMSO)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of DHF in assay buffer (e.g., 10 mM).

-

Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of this compound at various concentrations (serial dilutions). For the control (no inhibitor), add 2 µL of DMSO.

-

Add 178 µL of a master mix containing assay buffer, DHFR enzyme (final concentration ~5-10 nM), and NADPH (final concentration ~100 µM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of DHF (final concentration ~10 µM) to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for DHFR Enzyme Inhibition Assay.

Cell Viability Assay (MTT or a similar colorimetric assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. For the control, add medium with the same concentration of DMSO as the treated wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

-

Measurement:

-

Shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for Cell Viability (MTT) Assay.

Western Blotting for DHFR Target Engagement

This protocol can be used to assess the effect of this compound on the expression levels of DHFR and downstream markers of the folate pathway.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DHFR, anti-thymidylate synthase, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-DHFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

-

Caption: Workflow for Western Blotting.

References

- 1. 8-a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration and Biological Evaluation of 1,3-Diamino-7 H-pyrrol[3,2- f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preparing Stock Solutions for Dhfr-IN-9: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of Dhfr-IN-9, a potent inhibitor of dihydrofolate reductase (DHFR). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Introduction

This compound is a small molecule inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[1][2][3][4] By inhibiting DHFR, this compound disrupts these processes, making it a compound of interest for research in areas such as oncology and infectious diseases.

Quantitative Data Summary

| Parameter | Value | Source |

| Storage of Solid Compound | -20°C for up to 3 years | [5] |

| Storage of Stock Solution | -80°C for up to 1 year | [5] |

DHFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of DHFR in the folate pathway and the mechanism of action of this compound.

Caption: DHFR pathway and this compound inhibition.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

Caption: Workflow for this compound stock preparation.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Adjust the concentration as needed for your specific experimental requirements.

Materials:

-

This compound powder (Molecular Weight: 360.44 g/mol )

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.0001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.0001 mol x 360.44 g/mol = 0.00360 g = 3.60 mg

-

-

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. In this example, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly for several minutes to dissolve the compound.

-

Solubility Check & Sonication: Visually inspect the solution to ensure that all of the solid has dissolved. If any particulate matter remains, sonicate the vial in a water bath for 10-15 minutes.

-

Aliquotting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term storage.[5]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

- 1. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application of a Novel Dihydrofolate Reductase Inhibitor in Antimicrobial Research

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, and therefore vital for bacterial DNA synthesis and replication.[1][2][3][4] Its indispensable role has made it a validated and attractive target for the development of antimicrobial agents.[4][5][6][7] However, the emergence of resistance to classical DHFR inhibitors, such as trimethoprim, necessitates the discovery and development of novel compounds with improved potency, broader spectrum, and efficacy against resistant strains.[2][8] This document provides detailed application notes and protocols for the preclinical evaluation of a novel, potent, and selective DHFR inhibitor, herein referred to as DHFR-IN-9, for antimicrobial research.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective agents. The protocols outlined below describe the methodologies for assessing the enzymatic inhibition, antibacterial activity, and selectivity of this compound.

Signaling Pathway: Bacterial Folate Metabolism

The bacterial folate pathway is a crucial metabolic route for the synthesis of tetrahydrofolate (THF), a vital cofactor for one-carbon transfer reactions in the synthesis of purines, thymidylate, and some amino acids. This compound, as a DHFR inhibitor, is designed to block this pathway, leading to bacterial cell death.

Caption: Bacterial folate metabolism pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro activity profile of this compound compared to the standard DHFR inhibitor, trimethoprim.

Table 1: In Vitro DHFR Enzyme Inhibition

| Compound | Target Organism | IC50 (nM) |

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 25 | |

| Human | 1500 | |

| Trimethoprim | Staphylococcus aureus | 50 |

| Escherichia coli | 100 | |

| Human | 50000 |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, USA300) | E. coli (ATCC 25922) | K. pneumoniae (BAA-1705) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| This compound | 0.5 | 1 | 2 | 4 |

| Trimethoprim | 1 | 32 | 4 | 64 |

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of this compound against purified DHFR enzyme.

Materials:

-

Purified recombinant DHFR enzyme (bacterial or human)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 100 mM TES buffer, pH 7.0, containing 10 mM β-mercaptoethanol, 1 mg/mL BSA

-

This compound and control inhibitor (Trimethoprim)

-

DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and trimethoprim in DMSO.

-

Create a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer.

-

Add 2 µL of the compound dilutions to the respective wells.

-

Add 25 µL of a solution containing NADPH (final concentration 100 µM) and DHFR enzyme (final concentration 5 nM) in assay buffer.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of DHF solution (final concentration 50 µM) in assay buffer.

-

Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound and control antibiotic (Trimethoprim)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of this compound and trimethoprim in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the serially diluted compound.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antimicrobial agent like this compound.

Caption: A generalized workflow for the evaluation of a novel antimicrobial compound.

Logical Relationships in DHFR Inhibitor Screening

The diagram below outlines the logical progression and decision-making process in a screening cascade for identifying promising DHFR inhibitors.

Caption: Logical screening cascade for the identification of lead DHFR inhibitors.

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the initial preclinical evaluation of novel DHFR inhibitors like this compound. By following these standardized methods, researchers can effectively characterize the potency, spectrum of activity, and selectivity of new chemical entities, thereby accelerating the discovery of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]

- 4. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. journals.asm.org [journals.asm.org]

Troubleshooting & Optimization

Technical Support Center: Dhfr-IN-9 Stability

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dhfr-IN-9 in various solvents. It is intended for researchers, scientists, and professionals in drug development who are utilizing this dihydrofolate reductase (DHFR) inhibitor in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on solvent stability.

Question: My this compound solution appears to have precipitated after storage. What should I do?

Answer:

-

Initial Check: Gently warm the solution to 37°C for a short period and vortex to see if the compound redissolves. Some compounds can precipitate at lower temperatures, especially if the solution is near its saturation point.

-

Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is a common choice for many small molecules, verifying the solubility of this compound in your specific solvent system is crucial.[1][2] Information on solubility can often be found on the product's technical data sheet.

-

Concentration: The concentration of your stock solution may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution.

-

Storage Conditions: Storing solutions at -20°C or -80°C can sometimes cause less soluble compounds to precipitate.[1] If warming and vortexing do not resolve the issue, you may need to prepare a fresh stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[3]

Question: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

Answer:

-

Solvent Stability: this compound may be degrading in the solvent over time. The stability of small molecules can be solvent-dependent.[4][5] For instance, some compounds are less stable in protic solvents like ethanol or water compared to aprotic solvents like DMSO.

-

Storage Temperature: Ensure the solution is stored at the recommended temperature, typically -20°C or -80°C for long-term stability.[1][3] Storing at 4°C is generally suitable for short-term use only.[3]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.[3] It is best practice to prepare single-use aliquots.

-

Light Exposure: Some small molecules are light-sensitive.[4] Store your this compound solutions in amber vials or otherwise protected from light to minimize photodegradation.

-

Contamination: The solvent may have been contaminated with water or other reactive substances.[1] Using high-purity, anhydrous solvents is recommended. DMSO, for example, is hygroscopic and can absorb moisture from the air, which may affect compound stability.[1]

Question: How can I determine the stability of this compound in my specific experimental solvent?

Answer:

You can perform a simple stability study. A general protocol involves preparing a solution of this compound in the solvent of interest and monitoring its purity and concentration over time using an analytical method like High-Performance Liquid Chromatography (HPLC).[6] Samples should be analyzed at various time points (e.g., 0, 24, 48, and 72 hours) and under different storage conditions (e.g., room temperature, 4°C, -20°C).[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available information, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.[10][11] Always refer to the manufacturer's technical data sheet for the most specific solubility information.

Q2: How should I store powdered (lyophilized) this compound?

A2: As a powder, this compound is generally stable when stored at -20°C for up to three years.[1] Before opening the vial, it is good practice to centrifuge it to ensure all the powder is at the bottom.[3]

Q3: What is the recommended storage condition and duration for this compound stock solutions?

A3: Stock solutions should be aliquoted into single-use vials and stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: Can I use aqueous solutions to prepare my working dilutions of this compound?